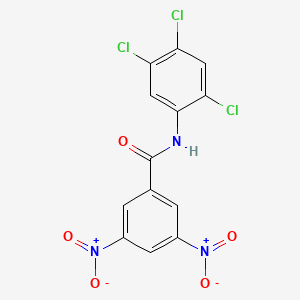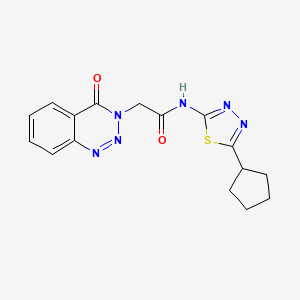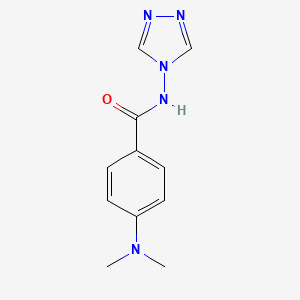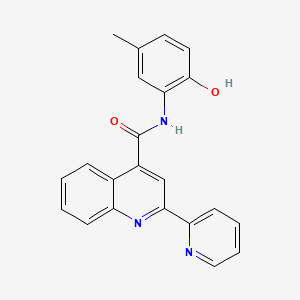
N,1-bis(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1-bis(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by the presence of fluorophenyl groups and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions. This can be achieved by reacting the pyrrolidine intermediate with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.
Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the intermediate with an amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine N-oxides, while reduction could produce hydroxypyrrolidines.
科学研究应用
Chemistry
In chemistry, N,1-bis(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorophenyl groups make it particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. It can be modified to produce compounds with therapeutic properties, such as anti-inflammatory or anticancer agents.
Industry
In industry, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
作用机制
The mechanism of action of N,1-bis(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
N,1-bis(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: Similar in structure but with chlorine atoms instead of fluorine.
N,1-bis(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide: Contains bromine atoms, which can affect its reactivity and biological activity.
N,1-bis(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide: Features methyl groups, which can influence its solubility and interaction with biological targets.
Uniqueness
N,1-bis(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of fluorine atoms, which can enhance its metabolic stability and binding affinity in biological systems. Fluorine atoms also provide distinct electronic properties, making this compound valuable for various applications.
属性
分子式 |
C17H14F2N2O2 |
|---|---|
分子量 |
316.30 g/mol |
IUPAC 名称 |
N,1-bis(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H14F2N2O2/c18-12-1-5-14(6-2-12)20-17(23)11-9-16(22)21(10-11)15-7-3-13(19)4-8-15/h1-8,11H,9-10H2,(H,20,23) |
InChI 键 |
HXVQSHWLXZWRPX-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


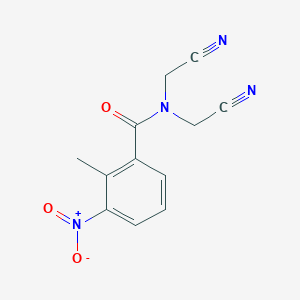
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11024993.png)
![2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11024994.png)
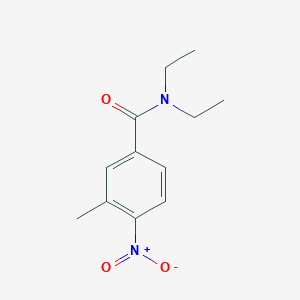
![7-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11025005.png)
![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11025009.png)
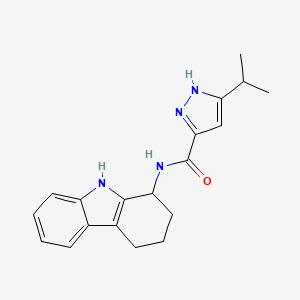
![Ethyl 6-amino-5-cyano-6'-{[4-(ethoxycarbonyl)-1-piperazinyl]methyl}-8'-methoxy-2,4',4'-trimethyl-2'-oxo-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-IJ]quinoline]-3-carboxylate](/img/structure/B11025017.png)


